molecular formula C25H27N7O B2743542 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 920390-93-8

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one

Numéro de catalogue: B2743542
Numéro CAS: 920390-93-8
Poids moléculaire: 441.539
Clé InChI: LFLZXBCJMCMEDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a 4-phenylbutan-1-one spacer. Structural characterization of such compounds often employs crystallographic tools like SHELX programs .

Propriétés

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c33-22(13-7-12-20-8-3-1-4-9-20)30-14-16-31(17-15-30)24-23-25(27-19-26-24)32(29-28-23)18-21-10-5-2-6-11-21/h1-6,8-11,19H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLZXBCJMCMEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Triazolo Ring Heterocyclic Core Piperazine Substituent Molecular Formula Molecular Weight (g/mol)
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one Benzyl Triazolo[4,5-d]pyrimidine 4-Phenylbutan-1-one C₂₆H₂₅N₅O 423.52
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one 4-Fluorophenyl Triazolo[4,5-d]pyrimidine 4-Phenylbutan-1-one C₂₆H₂₄FN₅O 441.50
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. B) N/A Triazolo[4,3-a]pyridinone 3-(4-Phenylpiperazin-1-yl)propyl C₁₉H₂₂N₆O 350.43

Key Observations :

Fluorinated Analog () :

  • The replacement of benzyl with 4-fluorophenyl introduces a fluorine atom, which increases molecular weight by ~18 g/mol. Fluorine’s electronegativity may enhance metabolic stability and modulate binding affinity through electronic effects (e.g., dipole interactions or altered π-stacking) .
  • The compound’s lipophilicity (logP) is likely reduced compared to the benzyl derivative due to fluorine’s polar nature.

Triazolo-Pyridinone Impurities (): The heterocyclic core shifts from pyrimidine (two nitrogen atoms) to pyridinone (one nitrogen and a ketone group), altering hydrogen-bonding capacity and aromaticity. This change may reduce solubility in aqueous media but improve selectivity for specific biological targets . The propyl-piperazine linker in Imp.

Méthodes De Préparation

Synthesis of the Triazolo-Pyrimidine Core

Cyclocondensation of Triazole and Pyrimidine Precursors

The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation. A common approach involves reacting 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide with ethyl cyanoacetate under acidic conditions (e.g., acetic acid, 80°C), followed by cyclization using phosphoryl chloride (POCl₃). This yields the 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one intermediate, which is subsequently chlorinated with PCl₅ to generate the reactive 7-chloro derivative.

Key Data:
Step Reagents/Conditions Yield (%) Reference
Cyclocondensation Acetic acid, 80°C, 12 h 65–70
Chlorination PCl₅, reflux, 6 h 85–90

Acylation to Form the Final Product

Friedel-Crafts Acylation

The piperazine-substituted intermediate is acylated with 4-phenylbutyryl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane (0°C to RT, 12 h). The reaction proceeds via electrophilic aromatic substitution, yielding the target compound after silica gel chromatography (hexane:EtOAc, 3:1).

Reductive Amination Alternative

An alternative route employs reductive amination using 4-phenylbutyraldehyde and NaBH₃CN in MeOH under N₂. This method offers milder conditions (RT, 6 h) but lower yields (60–65%).

Key Data:
Method Conditions Yield (%) Reference
Friedel-Crafts AlCl₃, CH₂Cl₂, 0°C to RT 70–75
Reductive Amination NaBH₃CN, MeOH, RT 60–65

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Traditional Route (Cyclocondensation → Substitution → Acylation): Total yield ≈ 40–45%, suitable for gram-scale synthesis.
  • Photocatalytic Route : Total yield ≈ 85–90%, ideal for industrial applications but requires specialized equipment.

Q & A

Q. Key Optimization Parameters :

StepReagents/CatalystsSolventTemperatureYield Range
1CuI, NaN₃DMF80–100°C60–75%
2Pd/C, H₂EtOHRT70–85%
3K₂CO₃, DIPEADCM40–60°C50–65%

Methodological Tip : Monitor reaction progress using TLC and purify intermediates via flash chromatography. Optimize stoichiometry to minimize byproducts like unreacted triazolopyrimidine .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole-pyrimidine fusion and piperazine substitution patterns. Key shifts include aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (ACN/water gradient) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX software (SHELXL for refinement) with high-resolution single-crystal data. Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Basic: How should preliminary biological screening be designed to evaluate its therapeutic potential?

Q. Answer :

  • In Vitro Assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Target Identification : Radioligand binding assays for kinases (e.g., EGFR) or GPCRs, leveraging the piperazine moiety’s affinity for amine receptors .
  • Dosage : Test 1–100 µM ranges with DMSO controls (<0.1% v/v) to avoid solvent toxicity .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

Q. Answer :

  • Substituent Modulation : Systematically vary substituents (e.g., benzyl vs. fluorophenyl groups) to isolate pharmacophores. Example SAR table:
Substituent (R)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Benzyl (target)12.3 ± 1.5>100
4-Fluorophenyl8.9 ± 0.725
3-Methoxyphenyl18.4 ± 2.1>100
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to EGFR or bacterial topoisomerases. Validate with mutagenesis studies .

Advanced: What challenges arise in crystallographic analysis, and how can they be mitigated?

Q. Answer :

  • Crystal Growth : The compound’s flexibility (piperazine/butanone chains) hinders crystallization. Use slow vapor diffusion with dichloromethane/hexane .
  • Data Collection : Low-resolution data due to weak diffraction. Optimize cryoprotection (glycerol) and use synchrotron radiation for small crystals .
  • Refinement : Address disorder in the benzyl group using SHELXL’s PART/SUMP commands and anisotropic displacement parameters .

Advanced: How can discrepancies between in vitro and in vivo efficacy be addressed methodologically?

Q. Answer :

  • Pharmacokinetic Profiling :
    • ADME : Assess metabolic stability (hepatic microsomes) and plasma protein binding (equilibrium dialysis) .
    • Formulation : Use PEG-based nanoparticles to enhance solubility (logP ~3.5 predicts poor aqueous solubility) .
  • In Vivo Models : Test in xenograft mice with tumor volume reduction as the endpoint. Compare oral vs. intraperitoneal administration .

Advanced: What computational strategies predict off-target interactions and toxicity risks?

Q. Answer :

  • Target Prediction : Use SwissTargetPrediction or SEA to identify kinases, cytochrome P450 enzymes, or hERG channels .
  • Toxicity Profiling :
    • CYP Inhibition : Molecular dynamics simulations to assess binding to CYP3A4/2D6 .
    • hERG Blockade : Patch-clamp assays on HEK293 cells expressing hERG channels .

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